JMX0281 JMX0281 JMX0281 is a is a salicylamide derivative used as a potent inhibitor of HAdV infection. JMX0281 showed significantly improved anti-HAdV activities with nanomolar to submicromolar IC50 values and high selectivity indexes (SI > 100), indicating better safety windows, compared to those of the lead compound niclosamide. Mechanistic assays suggests it inhibits later steps after DNA replication.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1561920
InChI: InChI=1S/C18H17Cl2N3O5/c1-9(2)16(22-17(25)12-7-10(19)3-6-15(12)24)18(26)21-14-5-4-11(23(27)28)8-13(14)20/h3-9,16,24H,1-2H3,(H,21,26)(H,22,25)/t16-/m0/s1
SMILES: O=C(N[C@@H](C(C)C)C(NC1=CC=C([N+]([O-])=O)C=C1Cl)=O)C2=CC(Cl)=CC=C2O
Molecular Formula: C18H17Cl2N3O5
Molecular Weight: 426.25

JMX0281

CAS No.:

Cat. No.: VC1561920

Molecular Formula: C18H17Cl2N3O5

Molecular Weight: 426.25

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

JMX0281 -

Specification

Molecular Formula C18H17Cl2N3O5
Molecular Weight 426.25
IUPAC Name (S)-5-chloro-N-(1-((2-chloro-4-nitrophenyl)amino)-3-methyl-1-oxobutan-2-yl)-2-hydroxybenzamide
Standard InChI InChI=1S/C18H17Cl2N3O5/c1-9(2)16(22-17(25)12-7-10(19)3-6-15(12)24)18(26)21-14-5-4-11(23(27)28)8-13(14)20/h3-9,16,24H,1-2H3,(H,21,26)(H,22,25)/t16-/m0/s1
Standard InChI Key RIVKOLSIEKHGIO-INIZCTEOSA-N
SMILES O=C(N[C@@H](C(C)C)C(NC1=CC=C([N+]([O-])=O)C=C1Cl)=O)C2=CC(Cl)=CC=C2O
Appearance Solid powder

Introduction

Chemical Properties and Structure

JMX0281 belongs to the chemical class of salicylamide derivatives with specific structural features that contribute to its antiviral properties. The compound possesses distinct chemical characteristics that establish its identity and contribute to its biological activity.

Molecular Composition and Identifiers

JMX0281 is identified by the molecular formula C18H17Cl2N3O5 with a molecular weight of 426.25 g/mol. While no conventional CAS number is explicitly assigned in the available literature, the compound is cataloged under the vendor catalog identifier VC1561920. The chemical structure incorporates key functional groups including chloro, nitro, and hydroxyl moieties that contribute to its pharmacological properties.

The full structural representation can be described through its chemical notations:

  • InChI: InChI=1S/C18H17Cl2N3O5/c1-9(2)16(22-17(25)12-7-10(19)3-6-15(12)24)18(26)21-14-5-4-11(23(27)28)8-13(14)20/h3-9,16,24H,1-2H3,(H,21,26)(H,22,25)/t16-/m0/s1

  • SMILES: O=C(NC@@HC(NC1=CC=C(N+=O)C=C1Cl)=O)C2=CC(Cl)=CC=C2O

Physical Characteristics

JMX0281 is primarily used in research contexts and demonstrates a high level of purity, typically exceeding 98% as verified through analytical methods. The compound features specific stereochemistry as indicated in its structural notation, which may be significant for its biological activity. Standard commercial preparations are intended exclusively for research applications, with explicit restrictions against human or veterinary use .

Biological Activity and Mechanism of Action

JMX0281 has been investigated primarily for its antiviral activity, with particular emphasis on its effects against human adenovirus infections. The compound demonstrates notable inhibitory potential through specific mechanisms that target viral replication.

Antiviral Efficacy

JMX0281 exhibits significant antiviral activity against Human Adenovirus (HAdV), demonstrating nanomolar to submicromolar IC50 values in experimental assays . This potency represents a substantial improvement over niclosamide, the lead compound from which JMX0281 was derived. The high selectivity indexes (SI > 100) observed with JMX0281 indicate an improved safety window compared to niclosamide, suggesting a more favorable therapeutic profile .

Mechanism of Inhibition

Mechanistic studies indicate that JMX0281 targets later stages of the viral replication cycle, specifically steps that occur after DNA replication . While the precise molecular interactions remain under investigation, this mechanism differs from some other antiviral compounds that target earlier stages of viral entry or replication. The compound's ability to interfere with post-DNA replication processes suggests potential applications in combination therapies targeting multiple steps of the viral life cycle.

Research Context and Development

JMX0281 has emerged from systematic efforts to develop improved antiviral compounds through chemical modification of existing scaffolds. Its development represents part of a broader research initiative to address the need for effective therapies against adenoviral infections.

Development Background

JMX0281 was developed as part of research efforts focusing on the optimization of salicylamide derivatives for antiviral applications. According to patent documentation, it represents compound 58 (JMX0281) in a series of derivatives targeting adenovirus infection . This research context places JMX0281 within a systematic approach to antiviral drug discovery, where structural modifications were introduced to enhance efficacy and reduce toxicity compared to parent compounds.

Comparative Analysis with Similar Compounds

In studies examining various salicylamide derivatives, JMX0281 emerged as one of the promising candidates alongside other compounds such as JMX0312 (derivative 17), which also targets later steps in the viral replication cycle . The development of these compounds reflects rational drug design approaches to optimize pharmacological properties while maintaining target specificity.

Table 1: Comparative Analysis of JMX0281 and Related Compounds in Antiviral Assays

CompoundEC50 (μM)CC50 (μM)Selectivity Index (SI)
JMX02812.0788.324.00
JMX02071.22213.1710.78
JMX02853.0316.132.02
JMX02862.2513.781.68
JMX03121.1291.971.75

This table presents data from testing against SARS-CoV-2, demonstrating JMX0281's activity profile in comparison to related compounds .

Applications in Viral Research

JMX0281 has demonstrated utility primarily in the context of research applications focused on understanding and combating viral infections. Its specific characteristics make it valuable for particular research applications.

Human Adenovirus Inhibition

The primary application of JMX0281 lies in its ability to inhibit Human Adenovirus (HAdV) infection. HAdVs are responsible for a range of clinical diseases including acute upper respiratory disease, conjunctivitis, gastroenteritis, hepatitis, myocarditis, and pneumonia . While these infections are typically self-limiting in immunocompetent individuals, they can cause significant morbidity and mortality in immunocompromised patients. JMX0281's potent inhibitory activity against HAdV positions it as a valuable research tool for studying adenoviral infection mechanisms and potentially as a template for therapeutic development.

Future Research Directions

The promising antiviral properties of JMX0281 suggest several avenues for future investigation that could expand understanding of its mechanisms and potential applications.

Mechanism Elucidation

While current evidence indicates that JMX0281 targets later stages of viral replication after DNA replication , the precise molecular interactions and targets remain to be fully characterized. Future research might employ structural biology approaches, including crystallography and molecular dynamics simulations, to elucidate the specific binding interactions between JMX0281 and its viral or host targets.

Structural Optimization

The established structure-activity relationships that led to JMX0281's development provide a foundation for further optimization efforts. Additional chemical modifications might enhance potency, reduce toxicity, or improve pharmacokinetic properties. Such optimization could potentially yield derivatives with enhanced therapeutic potential or broader spectrum antiviral activity.

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